1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. The aminoethyl group allows it to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiophene ring contributes to its stability and ability to participate in electron transfer reactions, which is crucial for its biological activity .
Comparison with Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring and aminoethyl group but lacks the dimethylpropanone moiety.
2-Thiopheneacetaldehyde: An intermediate in the synthesis of the target compound.
Thiophene sulfoxides: Oxidized derivatives of thiophene.
Uniqueness: 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-[5-(2-aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)10(13)9-5-4-8(14-9)6-7-12/h4-5H,6-7,12H2,1-3H3 |
InChI Key |
QZORUSBYBOVUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.